![molecular formula C11H16O4 B1260449 (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B1260449.png)
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is a naturally occurring polyketide compound isolated from the fungus Alternaria brassicicola. It is known for its unique structure, which includes an eleven-carbon chain with two epoxides and six stereogenic centers . This compound has garnered significant attention due to its ability to inhibit histone deacetylases (HDACs), making it a potential candidate for therapeutic applications, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol can be synthesized through a series of chemical reactions involving polyketide synthase enzymes. The biosynthesis involves the incorporation of acetate units into a growing polyketide chain, followed by cyclization and epoxidation to form the final structure . The key steps include:
Polyketide Chain Formation: The initial step involves the formation of a linear polyketide chain through the action of polyketide synthase enzymes.
Cyclization and Epoxidation: The linear chain undergoes cyclization and epoxidation to form the characteristic epoxide rings of depudecin.
Industrial Production Methods: Industrial production of depudecin typically involves the fermentation of the fungus Alternaria brassicicola under controlled conditions. The fermentation broth is then extracted and purified to isolate depudecin . Advances in biotechnology have enabled the optimization of fermentation conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction of depudecin can lead to the formation of alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the epoxide rings, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions at the epoxide rings.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .
科学的研究の応用
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol has a wide range of scientific research applications, including:
作用機序
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . By inhibiting HDACs, depudecin promotes histone acetylation, resulting in relaxed chromatin structure and increased gene expression . This mechanism is particularly relevant in cancer therapy, where depudecin can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis .
類似化合物との比較
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is unique among HDAC inhibitors due to its natural origin and distinct chemical structure. Similar compounds include:
Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar mechanism of action.
Vorinostat: A synthetic HDAC inhibitor used in cancer therapy.
Romidepsin: Another natural HDAC inhibitor with a cyclic peptide structure.
This compound’s uniqueness lies in its polyketide structure and the presence of multiple stereogenic centers, which contribute to its specific interactions with HDACs .
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10-,11+/m1/s1 |
InChIキー |
DLVJMFOLJOOWFS-VJIFSZOSSA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
正規SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
同義語 |
depudecin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


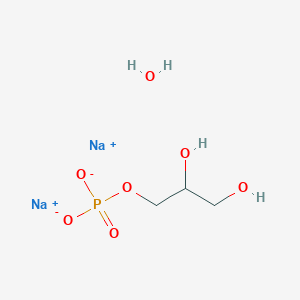
![1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylate](/img/structure/B1260368.png)
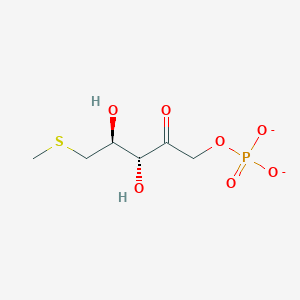
![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)



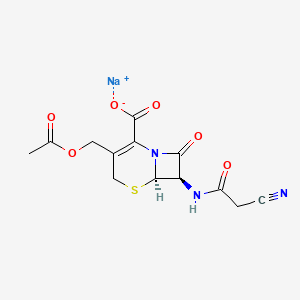


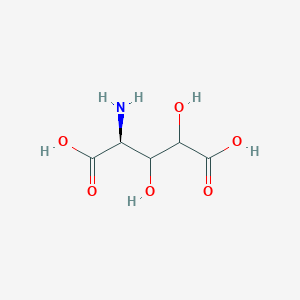
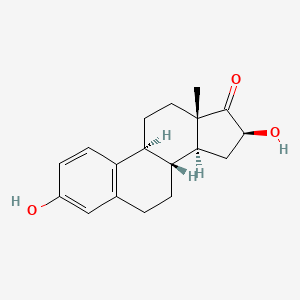
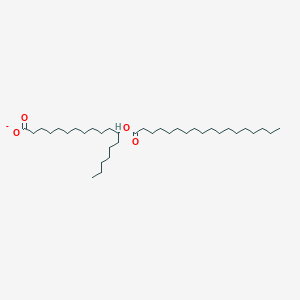
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)
